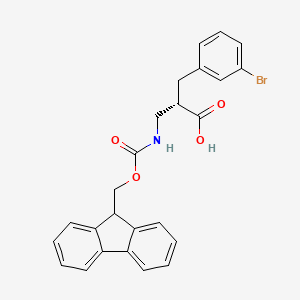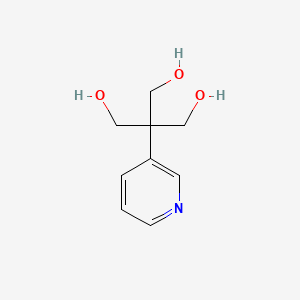![molecular formula C13H21NO3 B12955232 tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s structure includes a tert-butyl group, a formyl group, and a bicyclo[3.1.1]heptane ring system, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate typically involves the reaction of a bicyclo[3.1.1]heptane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity. The bicyclo[3.1.1]heptane ring system contributes to the compound’s stability and rigidity, affecting its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-aminobicyclo[3.1.1]heptan-1-yl)carbamate
- tert-Butyl (5-hydroxybicyclo[3.1.1]heptan-1-yl)carbamate
- tert-Butyl (5-methylbicyclo[3.1.1]heptan-1-yl)carbamate
Uniqueness
tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific chemical transformations that are not possible with the amino, hydroxy, or methyl derivatives. This makes it a valuable compound for targeted applications in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl N-(5-formyl-1-bicyclo[3.1.1]heptanyl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-5-12(7-13,8-13)9-15/h9H,4-8H2,1-3H3,(H,14,16) |
Clave InChI |
PZUFTHWXFXLAOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)






![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
